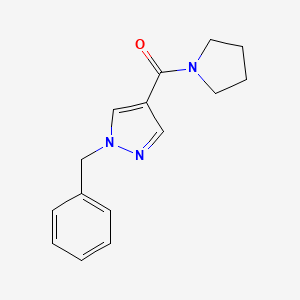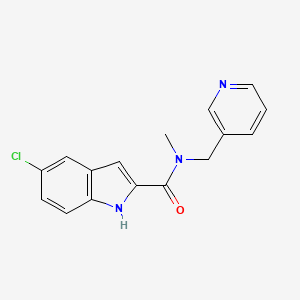
4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide, also known as CDMB or Compound 1, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide is not fully understood, but it is believed to involve the inhibition of protein synthesis in cancer cells. Specifically, 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide appears to target the eukaryotic translation initiation factor 4E (eIF4E), which is overexpressed in many cancer cells and plays a key role in protein synthesis. By inhibiting eIF4E, 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide disrupts the synthesis of proteins that are necessary for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of protein synthesis, and the disruption of cell cycle progression. Additionally, 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide has been shown to inhibit the growth and migration of cancer cells, as well as to reduce the expression of various oncogenes and growth factors.
実験室実験の利点と制限
One of the main advantages of 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide is its potent anti-cancer activity, which makes it a promising candidate for further development as an anti-cancer agent. Additionally, 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide is relatively easy to synthesize and purify, which makes it a useful tool for studying the mechanisms of protein synthesis and cell proliferation. However, there are also some limitations to using 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several potential future directions for research on 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide, including the development of new anti-cancer drugs based on its structure and mechanism of action. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide, as well as its potential applications in other areas of medicinal chemistry. Finally, future studies should focus on addressing the limitations of 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
合成法
The synthesis of 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide involves a multi-step process that begins with the reaction of 4-chlorobenzoyl chloride and N,N-dimethylformamide dimethyl acetal. This reaction produces 4-chloro-N,N-dimethyl-3-oxobutanamide, which is then reacted with pyrrolidine to form 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide has been shown to have potential applications in the field of medicinal chemistry, particularly in the development of new anti-cancer drugs. Several studies have demonstrated that 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide exhibits potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further development as an anti-cancer agent.
特性
IUPAC Name |
4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-15(2)13(18)9-5-6-10(14)11(8-9)16-7-3-4-12(16)17/h5-6,8H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPYYQBANYHSNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)Cl)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B7501778.png)
![1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7501779.png)




![N-[2-(4-benzylpiperazin-1-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7501808.png)
